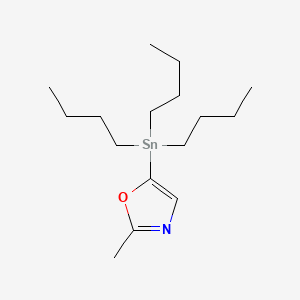

2-Methyl-5-(tributylstannyl)-1,3-oxazole

Description

Properties

IUPAC Name |

tributyl-(2-methyl-1,3-oxazol-5-yl)stannane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4NO.3C4H9.Sn/c1-4-5-2-3-6-4;3*1-3-4-2;/h2H,1H3;3*1,3-4H2,2H3; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROJGXOFVBHNVLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CN=C(O1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NOSn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1447763-78-1 | |

| Record name | 2-methyl-5-(tributylstannyl)-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Methyl 5 Tributylstannyl 1,3 Oxazole and Analogous Oxazole Stannanes

Preparation of Oxazole (B20620) Precursors for Stannylation

The successful synthesis of a 5-stannylated oxazole is critically dependent on the initial construction of a suitably functionalized oxazole precursor. This involves both the de novo synthesis of the heterocyclic core and its subsequent modification to facilitate regioselective stannylation.

A variety of methods have been established for the synthesis of the 1,3-oxazole ring system. organic-chemistry.org Classical approaches include the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones, and the Fischer oxazole synthesis, utilizing cyanohydrins and aldehydes. researchgate.netcutm.ac.in More contemporary methods offer milder conditions and broader substrate scopes.

Modern synthetic strategies frequently employ transition-metal catalysis. Copper-catalyzed tandem oxidative cyclization of starting materials provides an attractive and efficient route to polysubstituted oxazoles. organic-chemistry.org Another approach involves the palladium-catalyzed direct arylation of the oxazole ring, which allows for functionalization at the C-2 and C-5 positions. organic-chemistry.orgresearchgate.net Additionally, methods starting from readily available materials like α-bromoketones and benzylamines under visible-light photocatalysis have been developed. organic-chemistry.org The van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC), is another versatile one-pot method for preparing 4,5-disubstituted oxazoles. organic-chemistry.org

A summary of common synthetic routes is presented below.

| Method | Starting Materials | Key Features |

| Robinson-Gabriel Synthesis | 2-Acylaminoketones | Classical method involving cyclodehydration. cutm.ac.in |

| Fischer Oxazole Synthesis | Cyanohydrins, Aldehydes | Involves reaction in the presence of anhydrous HCl. cutm.ac.in |

| Copper-Catalyzed Cyclization | Amines, Alkynes, O₂ | Aerobic oxidative dehydrogenative annulation under mild conditions. organic-chemistry.org |

| From α-Bromoketones | α-Bromoketones, Benzylamines | Visible-light photocatalysis at room temperature. organic-chemistry.org |

| Van Leusen Synthesis | Aldehydes, Tosylmethyl isocyanide (TosMIC) | One-pot procedure for 4,5-disubstituted oxazoles. organic-chemistry.org |

To synthesize 2-Methyl-5-(tributylstannyl)-1,3-oxazole, the precursor, 2-methyloxazole (B1590312), must be prepared in a way that allows for selective functionalization at the C-5 position. The key challenge is controlling the regioselectivity of the subsequent metalation step. Direct deprotonation of simple oxazoles can be complex; for instance, lithiation of the parent oxazole tends to occur at the more electron-deficient C-2 position. pharmaguideline.comwikipedia.org

A successful strategy involves introducing a directing group onto the oxazole ring that facilitates deprotonation at the desired C-5 position. A prime example is the use of a 2-(phenylsulfonyl) group. The synthesis of the precursor, 2-(phenylsulfonyl)-1,3-oxazole, begins with the C-2 deprotonation of oxazole using n-butyllithium, followed by quenching with diphenyldisulfide to yield 2-phenylthio-1,3-oxazole. Subsequent oxidation provides the desired 2-(phenylsulfonyl)-1,3-oxazole. nih.gov This sulfonyl group acts as a powerful electron-withdrawing group and a directing element, enabling highly regioselective deprotonation at the C-5 position. nih.govresearchgate.net This precursor is then ideally suited for the formation of the C-5 organostannyl derivative. nih.govresearchgate.net

Directed Metallation and Stannylation Procedures

The introduction of the tributylstannyl group at the C-5 position of the oxazole ring is typically achieved through a two-step sequence: regioselective deprotonation to generate a carbanion, followed by quenching with an electrophilic tin reagent.

Directed metalation is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, positioning it to deprotonate an adjacent proton. wikipedia.orgbaranlab.org

In the context of oxazoles, achieving C-5 lithiation requires overcoming the inherent acidity of the C-2 proton. pharmaguideline.com For precursors like 2-(phenylsulfonyl)-1,3-oxazole, selective deprotonation at the C-5 position is readily accomplished. nih.gov Treatment of this sulfone with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C) efficiently generates a stable C-5 carbanion (lithiated species). nih.govresearchgate.net The phenylsulfonyl group is crucial for this high regioselectivity.

For 2-methyloxazoles specifically, lithiation can be competitive, potentially occurring at the C-5 position or on the C-2 methyl group (lateral lithiation). nih.govresearchgate.net The choice of base and reaction conditions can influence this selectivity. While alkyllithiums might lead to mixtures, hindered lithium amide bases can offer better control. nih.gov Studies have shown that the kinetically formed 5-lithiooxazole can be equilibrated to the more stable 2-(lithiomethyl)oxazole isomer, highlighting the delicate balance in these systems. nih.gov

Once the C-5 lithiated oxazole intermediate is generated in situ, it is trapped with a suitable electrophile. To form the target stannane (B1208499), an electrophilic tin species, most commonly tributyltin chloride (Bu₃SnCl), is added to the reaction mixture. This step involves a transmetalation reaction where the lithium atom at the C-5 position is exchanged for the tributylstannyl group.

The reaction of the 5-lithio-2-(phenylsulfonyl)-1,3-oxazole with tributyltin chloride proceeds efficiently to yield 2-(phenylsulfonyl)-5-(tributylstannyl)-1,3-oxazole. nih.govresearchgate.net This stannylated intermediate is valuable for subsequent cross-coupling reactions, such as the Stille reaction. nih.gov A similar sequence starting from 2-methyloxazole, provided selective C-5 lithiation can be achieved, would directly yield 2-Methyl-5-(tributylstannyl)-1,3-oxazole.

Table of Reaction Conditions for Stannylation

| Precursor | Base | Solvent | Temperature (°C) | Electrophile | Product |

|---|---|---|---|---|---|

| 2-(Phenylsulfonyl)-1,3-oxazole | LDA | THF | -78 | Bu₃SnCl | 2-(Phenylsulfonyl)-5-(tributylstannyl)-1,3-oxazole nih.gov |

| 2-Phenylthio-5-bromo-1,3-oxazole* | LDA | THF | -78 to 0 | I₂ | 4-Bromo-5-iodo-2-(phenylthio)oxazole nih.gov |

| 2-Phenylthio-5-bromo-1,3-oxazole* | LDA | THF | -78 to 0 | Bu₃SnCl | 4-Bromo-5-(tributylstannyl)-2-(phenylthio)oxazole nih.gov |

*Note: These examples from a related system demonstrate the principle of lithiation followed by quenching to install different groups at C-5, including a stannyl (B1234572) group, after a base-induced "halogen dance" isomerization from C-5 bromo to C-4 bromo. nih.govthieme-connect.com

The choice of metalation agent and reaction conditions is paramount for achieving high regioselectivity and yield. While LDA is commonly employed, other strong bases can be considered.

Alkyllithiums : n-Butyllithium (n-BuLi), sec-butyllithium (B1581126) (s-BuLi), and tert-butyllithium (B1211817) (t-BuLi) are powerful metalating agents. uwindsor.ca Their reactivity and selectivity can be tuned by the choice of solvent and the presence of additives. For instance, n-BuLi in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) forms a more reactive complex that can accelerate deprotonation. baranlab.org However, their high reactivity can sometimes lead to side reactions, such as nucleophilic addition to the heterocycle, especially with less sterically hindered reagents like n-BuLi. researchgate.net

Lithium Amides : Besides LDA, other hindered lithium amides like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) offer high basicity with reduced nucleophilicity, which can be advantageous in preventing unwanted addition reactions. uwindsor.ca

Superbases : Combinations like n-BuLi with potassium tert-butoxide (KOt-Bu), known as "LICKOR" superbases, provide even greater basicity and may be effective where other bases fail, though their selectivity must be carefully evaluated. uwindsor.ca

The choice of solvent is also critical. Tetrahydrofuran (THF) and diethyl ether (Et₂O) are most common because they are polar aprotic solvents that effectively solvate the lithium cation and can help deaggregate organolithium reagents, increasing their basicity. uwindsor.ca Reaction temperature is almost universally kept low (-78 °C or below) to maintain the stability of the highly reactive organolithium intermediates and to control selectivity.

Optimization of Synthetic Pathways and Reaction Efficiencies

Detailed Research Findings

A significant challenge in the synthesis is the potential for competitive lithiation. The acidic protons at the C5 position and on the C2-methyl group of 2-methyloxazole can both be abstracted by strong bases, leading to a mixture of the desired 5-lithio-2-methyloxazole and the undesired 2-(lithiomethyl)oxazole. The ratio of these isomers is heavily influenced by the choice of base, solvent, temperature, and the presence of additives.

Early investigations into the lithiation of 2-methyloxazoles revealed that the use of alkyllithium bases, such as n-butyllithium (n-BuLi), in standard ethereal solvents like tetrahydrofuran (THF), often results in poor selectivity, yielding a mixture of the two lithiated species. This lack of selectivity complicates the subsequent stannylation step and leads to difficulties in purification and reduced yields of the target compound.

A pivotal study by Evans et al. systematically investigated the influence of various lithium amide bases on the regioselectivity of this deprotonation. chemmethod.com Their research demonstrated that hindered lithium amide bases, such as lithium diisopropylamide (LDA) and lithium 2,2,6,6-tetramethylpiperidide (LiTMP), offer significantly improved selectivity for deprotonation at the C5 position.

The optimization of this crucial step is summarized in the following table, which illustrates the impact of different bases and conditions on the isomeric ratio of the lithiated intermediates.

| Base | Solvent | Temperature (°C) | Ratio of 5-lithio : 2-(lithiomethyl) | Reference |

|---|---|---|---|---|

| n-BuLi | THF | -78 | Low Selectivity (Mixture) | chemmethod.com |

| LDA | THF | -78 | Improved Selectivity for C5 | chemmethod.com |

| LiTMP | THF | -78 | High Selectivity for C5 | chemmethod.com |

The enhanced selectivity with hindered amide bases is attributed to their greater steric bulk, which favors abstraction of the more accessible C5 proton over the protons of the C2-methyl group. This finding was instrumental in developing a more efficient and reliable synthetic route to 5-substituted-2-methyloxazoles.

Following the optimized selective lithiation, the resulting 5-lithio-2-methyloxazole is quenched with tributyltin chloride. The efficiency of this step is generally high, provided that the electrophile is added at low temperatures to the pre-formed organolithium species. The reaction is typically rapid, and the yield of 2-Methyl-5-(tributylstannyl)-1,3-oxazole is primarily dependent on the success of the initial selective lithiation.

Reactivity Profiles and Transformational Pathways of 2 Methyl 5 Tributylstannyl 1,3 Oxazole

Palladium-Catalyzed Cross-Coupling Reactions: The Stille Coupling

The Stille coupling is a cornerstone of modern organic synthesis, involving the reaction of an organostannane with an organic electrophile, catalyzed by a palladium complex. uwindsor.canih.gov For 2-Methyl-5-(tributylstannyl)-1,3-oxazole, this reaction provides a direct route to 5-substituted-2-methyloxazoles, which are prevalent motifs in many biologically active compounds and functional materials.

Coupling with (Hetero)aryl Halides and Triflate Electrophiles

The Stille coupling of 2-Methyl-5-(tributylstannyl)-1,3-oxazole with a variety of (hetero)aryl halides (iodides, bromides) and triflates serves as an efficient method for the synthesis of 5-(hetero)aryl-2-methyloxazoles. The reaction typically proceeds under mild conditions and demonstrates a broad functional group tolerance. scispace.com

Research has shown that the choice of catalyst, ligands, and reaction conditions can significantly impact the yield and efficiency of the coupling. For instance, in the coupling of various heteroarylstannanes with aryl mesylates and tosylates, a catalyst system comprising Pd(OAc)₂ and the biarylphosphine ligand XPhos in the presence of CsF in t-BuOH has been found to be effective for a range of substrates. However, it is noteworthy that under these specific conditions, certain heteroarylstannanes, including 2-oxazole derivatives, were reported to lead to decomposition, highlighting the nuanced reactivity of the oxazole (B20620) ring under particular catalytic cycles. researchgate.net

A systematic study on the Stille coupling of 2-(phenylsulfonyl)-1,3-oxazole derivatives, which are structurally related to the title compound, with aryl stannanes has provided valuable insights. This work underscores the feasibility of C-5 arylation on the oxazole ring, further supporting the utility of 5-stannylated oxazoles in accessing 5-aryloxazole structures. scispace.com

Table 1: Exemplary Stille Coupling Reactions of Oxazole Stannanes with Aryl Electrophiles

| Stannane (B1208499) | Electrophile | Catalyst System | Solvent | Yield (%) | Reference |

| 2-(Phenylsulfonyl)-5-(tributylstannyl)-1,3-oxazole | Iodobenzene | Pd(PPh₃)₄ | Toluene | 85 | scispace.com |

| 2-(Phenylsulfonyl)-5-(tributylstannyl)-1,3-oxazole | 4-Bromobenzonitrile | Pd₂(dba)₃ / P(o-tol)₃ | Dioxane | 78 | scispace.com |

| 2-(Tributylstannyl)oxazole | Aryl Mesylate | Pd(OAc)₂ / XPhos / CsF | t-BuOH | Decomposition | researchgate.net |

Reactivity with Alkenyl and Allyl Halides

While the coupling with aryl electrophiles is well-documented for various organostannanes, the reactivity of 2-Methyl-5-(tributylstannyl)-1,3-oxazole with alkenyl and allyl halides is less specifically detailed in the literature. However, the general principles of the Stille reaction suggest that such couplings are indeed feasible. The reaction with alkenyl halides would provide a direct pathway to 5-alkenyl-2-methyloxazoles, while coupling with allyl halides would yield 5-allyl-2-methyloxazoles. These reactions are expected to proceed with retention of the double bond geometry in the case of alkenyl halides.

Regioselectivity in Stille Cross-Coupling Reactions (e.g., C-5 Substitution)

For 2-Methyl-5-(tributylstannyl)-1,3-oxazole, the tin moiety is located at the C-5 position of the oxazole ring. Consequently, palladium-catalyzed cross-coupling reactions will exclusively lead to the formation of a new carbon-carbon bond at this position. This inherent regioselectivity is a significant advantage of using pre-functionalized stannanes, as it allows for the precise and controlled elaboration of the oxazole core. Studies on related oxazole systems have confirmed the high regioselectivity of Stille couplings at the site of stannylation. scispace.com The electronic nature of the oxazole ring can influence the reactivity of different positions, but the pre-existing C-Sn bond at the 5-position directs the coupling outcome.

Influence of Palladium Catalysts and Ligand Systems on Coupling Efficacy

The success of a Stille coupling reaction is critically dependent on the choice of the palladium catalyst and the associated ligands. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination, and the rates of these elementary steps are influenced by the electronic and steric properties of the catalyst system. uwindsor.caresearchgate.net

Commonly used palladium sources include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂. The choice of ligand is equally crucial. Electron-rich and bulky phosphine (B1218219) ligands, such as tri(o-tolyl)phosphine (P(o-tol)₃) or biarylphosphines like XPhos and SPhos, are often employed to enhance the rate of oxidative addition and reductive elimination. researchgate.netnih.gov

In the context of heteroaryl stannanes, including oxazoles, the ligand can also play a role in preventing catalyst deactivation or side reactions. For instance, the aforementioned study on aryl mesylates and tosylates demonstrated that the combination of Pd(OAc)₂ and XPhos was highly effective for many heteroaryl stannanes, though not universally applicable to all, such as the 2-oxazole derivative which showed instability. researchgate.net This underscores the need for careful optimization of the catalyst system for each specific substrate combination.

Mechanistic Insights into the Stille Coupling Pathway for Oxazole Stannanes

The generally accepted mechanism for the Stille coupling involves a catalytic cycle initiated by the oxidative addition of the organic electrophile to a Pd(0) species. uwindsor.caresearchgate.net This is followed by transmetalation, where the organic group from the stannane is transferred to the palladium center, displacing the halide or triflate. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.

Other C-C Bond Forming Reactions

While the Stille coupling is the most prominent C-C bond-forming reaction for 2-Methyl-5-(tributylstannyl)-1,3-oxazole, other transformations involving the cleavage of the C-Sn bond are theoretically possible. However, specific examples in the literature for this particular compound are scarce. In principle, the organostannane could participate in other palladium-catalyzed reactions or reactions mediated by other transition metals that proceed via a transmetalation step. Further research is needed to explore the full scope of its reactivity in other C-C bond-forming methodologies.

Functionalization via Nucleophilic Substitution on the Oxazole Ring Post-Coupling

A key synthetic strategy involving 2-Methyl-5-(tributylstannyl)-1,3-oxazole is its initial use in Stille cross-coupling reactions, followed by subsequent functionalization of the oxazole ring. While direct nucleophilic substitution on an unactivated oxazole ring is generally difficult, the introduction of an activating group, such as a phenylsulfonyl group at the C2 position, facilitates this transformation.

In a synthetic route targeting 2,5-disubstituted-1,3-oxazoles, a 2-(phenylsulfonyl)-1,3-oxazole can be deprotonated at the C5 position and then treated with tributyltin chloride to generate a 5-(tributylstannyl)oxazole intermediate. This intermediate can then undergo Stille coupling with various electrophiles. Following the successful coupling at the C5 position, the phenylsulfonyl group at the C2 position can be displaced by a range of nucleophiles. This two-step sequence of coupling followed by substitution provides a general and flexible method for the synthesis of diverse 2,5-disubstituted oxazoles. researchgate.net

Table 1: Illustrative Post-Coupling Functionalization via Nucleophilic Substitution

| Stille Coupling Product (Intermediate) | Nucleophile | Final Product | Reference |

| 2-(Phenylsulfonyl)-5-aryl-1,3-oxazole | Grignard Reagents (R-MgBr) | 2-Alkyl/Aryl-5-aryl-1,3-oxazole | researchgate.net |

| 2-(Phenylsulfonyl)-5-aryl-1,3-oxazole | Alkoxides (RO⁻) | 2-Alkoxy-5-aryl-1,3-oxazole | researchgate.net |

| 2-(Phenylsulfonyl)-5-aryl-1,3-oxazole | Amines (R₂NH) | 2-Amino-5-aryl-1,3-oxazole | researchgate.net |

This table illustrates the general principle of post-coupling functionalization where the aryl group is introduced via a stannylated precursor.

Strategic Use in Cascade and Tandem Reactions

The reactivity of 2-Methyl-5-(tributylstannyl)-1,3-oxazole makes it a suitable component for cascade and tandem reactions, where multiple bond-forming events occur in a single pot. These processes offer significant advantages in terms of efficiency and atom economy.

A notable example is a one-pot, two-step stannylation/Stille cross-coupling sequence. In such a process, an aryl halide can first be converted to an arylstannane in situ, which then reacts with a stannylated coupling partner like 2-Methyl-5-(tributylstannyl)-1,3-oxazole without the need for isolation of the intermediate. While specific examples starting with the pre-formed stannylated oxazole are tailored for specific synthetic targets, the principle of tandem reactions is well-established in Stille chemistry. For instance, a "tin-catalyzed" intramolecular Stille reaction has been developed where a halo-alkyne is cyclized via an in-situ generated stannyl (B1234572) intermediate. This concept can be extended to intermolecular reactions, where a one-pot hydrostannation/Stille cascade can be achieved, requiring only catalytic amounts of a tin reagent.

Electrophilic and Nucleophilic Reactions on the Oxazole Moiety (Beyond Stannylation)

The oxazole ring in 2-Methyl-5-(tributylstannyl)-1,3-oxazole and its derivatives can undergo various electrophilic and nucleophilic reactions, allowing for further molecular elaboration.

Selective Halogenation of the Oxazole Ring

Selective halogenation of the oxazole ring is a valuable tool for introducing a handle for further cross-coupling reactions or other transformations. The regioselectivity of halogenation can be controlled by the reaction conditions and the existing substitution pattern on the oxazole ring.

For an unsubstituted oxazole, a sequential deprotonation strategy can achieve specific halogenation at either the C2 or C5 position, based on the different pKa values of the protons at these positions. researchgate.net A halide at the C4 position can be introduced through an optimized "halogen dance" reaction, which involves the base-induced migration of a halogen atom. researchgate.net

Table 2: General Conditions for Regioselective Halogenation of Oxazoles

| Position | Reagent System | Reaction Type | Product | Reference |

| C5 | 1. n-BuLi 2. Halogen source (e.g., I₂) | Deprotonation-Halogenation | 5-Halooxazole | researchgate.net |

| C2 | 1. LDA 2. Halogen source (e.g., Br₂) | Deprotonation-Halogenation | 2-Halooxazole | researchgate.net |

| C4 | Base (e.g., LDA) on a C2- or C5-halooxazole | Halogen Dance | 4-Halooxazole | researchgate.net |

This table outlines general strategies for the selective halogenation of the oxazole core, which are applicable to derivatives.

Derivatization of Reaction Products and Further Transformations

The halogenated oxazoles produced as described above are versatile intermediates for a wide range of further chemical transformations. The introduced halogen atom serves as a reactive site for various cross-coupling reactions, such as Suzuki, Negishi, and Sonogashira couplings, allowing for the introduction of aryl, alkyl, and alkynyl groups.

For example, 5-iodo- and 5-tri-n-butylstannyl oxazoles provide access to a variety of cross-coupling reactions to form 2,5-disubstituted oxazoles. researchgate.net This modular approach, combining selective halogenation with subsequent cross-coupling, has been successfully applied in the total synthesis of complex natural products like ajudazol A. researchgate.net

Furthermore, the products of these reactions can be subjected to additional functional group interconversions. For instance, ester groups on the oxazole ring can be hydrolyzed to carboxylic acids, which can then be converted to amides or other derivatives. These transformations open up a vast chemical space for the synthesis of novel oxazole-containing compounds with potential applications in medicinal chemistry and materials science.

Applications in Complex Molecule Synthesis and Structural Elucidation

Construction of Diverse Substituted Oxazole (B20620) Scaffolds

The primary application of 2-Methyl-5-(tributylstannyl)-1,3-oxazole is in the construction of diverse 2,5-disubstituted and more complex oxazole scaffolds. The tributylstannyl group acts as a handle for introducing a wide variety of organic substituents at the C5 position through the Stille cross-coupling reaction. wikipedia.orgresearchgate.net This reaction involves the coupling of the organostannane with an organic halide or triflate in the presence of a palladium catalyst. wikipedia.org The mild reaction conditions and high tolerance for various functional groups make this method particularly powerful for late-stage functionalization in multi-step syntheses.

The versatility of this approach allows for the coupling of the oxazole core with numerous partners, including aryl, heteroaryl, vinyl, and acyl halides. nih.gov This enables the generation of extensive libraries of substituted oxazoles, which are crucial for medicinal chemistry research and drug discovery programs. For instance, coupling with different aryl halides can produce a range of 5-aryloxazole derivatives, while reactions with vinyl halides can introduce unsaturated side chains, further increasing molecular complexity. The regioselective introduction of the stannyl (B1234572) group at the C5 position provides a reliable method for ensuring specific substitution patterns, which is critical for establishing structure-activity relationships. nih.gov

| Stannane (B1208499) Partner | Coupling Partner (R-X) | Catalyst System | Product | Yield (%) |

| Heteroaryl-SnBu₃ | Aryl-I | Pd(dba)₂ / XPhos / CuCl / KF | Heteroaryl-Aryl | 60-95 |

| Heteroaryl-SnBu₃ | Aryl-Br | Pd(dba)₂ / XPhos / CuCl / KF | Heteroaryl-Aryl | 70-90 |

| Heteroaryl-SnBu₃ | Aryl-OTf | Pd(dba)₂ / XPhos / CuCl / KF | Heteroaryl-Aryl | 65-85 |

| Heteroaryl-SnBu₃ | Vinyl-Br | Pd(PPh₃)₄ | Heteroaryl-Vinyl | 75-92 |

| Heteroaryl-SnBu₃ | Acyl-Cl | Pd(PPh₃)₂Cl₂ | Heteroaryl-Acyl | 80-95 |

This table presents representative yields for Stille coupling reactions involving various heteroaryl stannanes and coupling partners, illustrating the general utility of this methodology for constructing substituted scaffolds. nih.govmsu.edu

Total Synthesis of Natural Products and Analogues

The oxazole ring is a common structural motif found in a wide array of biologically active natural products, particularly those isolated from marine organisms. clockss.org These compounds often exhibit potent pharmacological properties, including cytotoxic, antiviral, and antifungal activities. pharmaguideline.com Consequently, the total synthesis of these complex molecules is a major focus of chemical research. 2-Methyl-5-(tributylstannyl)-1,3-oxazole represents a key building block in synthetic strategies aimed at these targets, providing a pre-formed, functionalizable oxazole core.

Many oxazole-containing natural products are derived from mixed non-ribosomal peptide synthase (NRPS) and polyketide synthase (PKS) biosynthetic pathways. acs.orgnih.gov A prominent example is the phorboxazole family of marine macrolides, which exhibit extraordinary cytostatic activity. acs.orgpitt.edu The structures of phorboxazoles feature polyketide domains linked by two serine-derived oxazole moieties. nih.gov

In the total synthesis of such complex polyketides, convergent strategies are often employed, where large fragments of the molecule are synthesized independently and then coupled together. cam.ac.uk 2-Methyl-5-(tributylstannyl)-1,3-oxazole is an ideal synthon for these approaches. It can be coupled via a Stille reaction to a vinyl iodide or triflate at the terminus of a complex polyketide chain, efficiently installing the oxazole heterocycle and creating a key carbon-carbon bond to link different domains of the natural product. cam.ac.uk This strategy avoids the often harsh conditions required for de novo oxazole synthesis on a sensitive, highly functionalized substrate. acs.org

Beyond its role in total synthesis, 2-Methyl-5-(tributylstannyl)-1,3-oxazole is a valuable precursor for the synthesis of novel bioactive heterocycles. The oxazole nucleus is considered a "privileged structure" in medicinal chemistry due to its ability to participate in hydrogen bonding and its metabolic stability. Many synthetic 2,4,5-trisubstituted oxazole derivatives have been shown to possess significant antiproliferative activity. nih.gov

The tributylstannyl group can be readily transformed into other functionalities. For example, tin-lithium exchange followed by quenching with an electrophile can introduce a variety of substituents at the C5 position. This versatility allows chemists to use the title compound as a starting point to generate large libraries of novel oxazole-containing compounds. These libraries can then be screened for biological activity against various targets, such as kinases or proteases, accelerating the discovery of new therapeutic agents. The ability to systematically modify the substituent at the C5 position is crucial for optimizing potency and selectivity.

Development of Functionalized Organic Materials

The Stille coupling reaction is a cornerstone of polymer chemistry, used extensively for the synthesis of conjugated polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). These materials derive their properties from extended π-conjugated systems along the polymer backbone.

Heterocyclic aromatic rings, including oxazoles, are often incorporated into these polymer chains to tune their electronic and photophysical properties, such as the HOMO/LUMO energy levels, bandgap, and emission color. 2-Methyl-5-(tributylstannyl)-1,3-oxazole can serve as a monomer in Stille polycondensation reactions. When reacted with a dihaloaromatic or diheteroaromatic comonomer, it can be incorporated into a polymer backbone. The electron-deficient nature of the oxazole ring can influence the charge transport characteristics and stability of the resulting material. The ability to synthesize well-defined copolymers with alternating oxazole and other aromatic units allows for the precise engineering of material properties for specific electronic device applications. This approach is analogous to the use of other stannylated heterocycles, like tellurophenes, in the synthesis of novel conjugated materials. researchgate.net

Synthesis of Advanced Synthetic Intermediates Bearing Oxazole Moieties (e.g., trifluoromethyl carbinols)

The introduction of fluorine-containing groups, such as the trifluoromethyl (CF₃) group, into organic molecules can dramatically alter their physical and biological properties, often leading to enhanced metabolic stability and binding affinity. nih.gov Trifluoromethyl carbinols (alcohols bearing a CF₃ group) are therefore important structural motifs in medicinal chemistry.

While the direct conversion of the tributylstannyl group to a trifluoromethyl carbinol is not a standard transformation, 2-Methyl-5-(tributylstannyl)-1,3-oxazole can serve as a precursor to advanced intermediates that lead to these structures. A plausible synthetic route involves the conversion of the stannane to a more versatile functional group. For example, a Stille-Kelly coupling or a tin-lithium exchange followed by quenching with a formylating agent like DMF can transform the stannane into an oxazole-5-carbaldehyde. This aldehyde is a key intermediate that can then be reacted with a nucleophilic trifluoromethylating reagent, such as trimethyl(trifluoromethyl)silane (TMSCF₃, the Ruppert-Prakash reagent), to generate the desired 2-methyl-5-(1-hydroxy-2,2,2-trifluoroethyl)-1,3-oxazole. organic-chemistry.org This two-step sequence leverages the reactivity of the stannane to install a carbonyl group, which then serves as a handle for the introduction of the trifluoromethyl carbinol moiety, providing access to advanced, fluorine-containing building blocks for drug discovery.

Advanced Analytical and Theoretical Investigations of Oxazole Stannanes

Spectroscopic Analysis in Mechanistic and Synthetic Studies

Spectroscopic methods are indispensable for elucidating the mechanisms of reactions involving 2-Methyl-5-(tributylstannyl)-1,3-oxazole and for ensuring the quality of its synthesis. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) provide detailed insights into the molecule's structure and transformation.

In situ spectroscopic monitoring allows for the real-time observation of a chemical reaction as it proceeds, providing direct evidence for the formation and consumption of transient intermediates. For reactions involving 2-Methyl-5-(tributylstannyl)-1,3-oxazole, such as the Stille cross-coupling, in situ NMR spectroscopy (¹H, ¹³C, and ¹¹⁹Sn) would be a powerful tool. By tracking the chemical shifts and coupling constants of the tributyltin group and the oxazole (B20620) ring protons, one could observe the sequential steps of the catalytic cycle, including oxidative addition and transmetalation. Changes in the ¹¹⁹Sn NMR signal are particularly informative, as the chemical shift is highly sensitive to the coordination environment around the tin atom, allowing for the detection of catalyst-substrate complexes or other short-lived species.

The progress of synthetic routes producing 2-Methyl-5-(tributylstannyl)-1,3-oxazole can be effectively monitored to optimize reaction conditions and yields. HPLC is a common technique for tracking the disappearance of starting materials and the appearance of the product over time. For characterization, multinuclear NMR and IR spectroscopy are essential. ¹H and ¹³C NMR spectra confirm the presence of the methyl and tributyl groups and the integrity of the oxazole ring. Crucially, ¹¹⁹Sn NMR provides a definitive signature for the organotin moiety. The purity of the final compound is assessed by the absence of signals corresponding to starting materials or byproducts in these spectra.

Table 1: Representative Spectroscopic Data for Characterization

| Technique | Expected Observation for 2-Methyl-5-(tributylstannyl)-1,3-oxazole | Information Gained |

|---|---|---|

| ¹H NMR | Signals for oxazole ring proton, methyl group protons, and distinct multiplets for the butyl chains attached to tin. | Confirms the presence of all proton environments in the correct ratio. |

| ¹³C NMR | Resonances for oxazole ring carbons, methyl carbon, and butyl chain carbons. The carbon directly bonded to tin (C5) would show satellite peaks due to coupling with ¹¹⁹Sn/¹¹⁷Sn. | Verifies the carbon skeleton of the molecule. |

| ¹¹⁹Sn NMR | A characteristic chemical shift indicating a tetra-coordinated tin center. | Confirms the presence and electronic environment of the tin atom. |

| FT-IR | Vibrational bands corresponding to C=N and C-O stretching of the oxazole ring, and C-H stretching of the alkyl groups. | Provides functional group information and confirms the heterocyclic core. |

Computational Chemistry and Theoretical Studies

Theoretical calculations provide a molecular-level understanding of the electronic structure, stability, and reactivity of 2-Methyl-5-(tributylstannyl)-1,3-oxazole, complementing experimental findings.

Density Functional Theory (DFT) is a powerful computational method used to investigate the properties of molecules. For oxazole derivatives, DFT calculations, often using functionals like B3LYP, can predict optimized molecular geometry, frontier molecular orbital (HOMO-LUMO) energies, and electrostatic potential maps. frontiersin.orgzsmu.edu.ua The HOMO-LUMO energy gap is a critical parameter, as a smaller gap suggests higher chemical reactivity. frontiersin.org These calculations can predict the most likely sites for electrophilic or nucleophilic attack, guiding synthetic strategies. For 2-Methyl-5-(tributylstannyl)-1,3-oxazole, DFT can be employed to model its participation in reaction mechanisms, such as calculating the energy barriers for various steps in a catalytic cycle. zsmu.edu.ua

Table 2: Key Parameters from a Representative DFT Analysis of an Oxazole System

| Parameter | Typical Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -5.7 eV | Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |

| LUMO Energy | -0.8 eV | Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 4.9 eV | Indicates chemical reactivity and kinetic stability; a smaller gap implies higher reactivity. frontiersin.org |

| Dipole Moment | 2.5 D | Measures the polarity of the molecule. |

A key structural question for organotin compounds containing nitrogen heterocycles is the potential for intramolecular coordination between the nitrogen atom's lone pair and the tin center. Such an interaction would lead to a hypercoordinated tin atom, typically with a five-coordinate, distorted trigonal bipyramidal geometry. This secondary Sn-N bond would influence the compound's reactivity. While often weak, this interaction can be investigated computationally by comparing the energies of constrained (non-coordinated) and relaxed (potentially coordinated) geometries. Experimentally, such coordination would be suggested by specific shifts in NMR spectra and could be definitively confirmed by X-ray crystallography.

X-ray Crystallography of Related Organotin-Oxazole Complexes for Structural Determination

Single-crystal X-ray diffraction is the most definitive technique for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov While a crystal structure for 2-Methyl-5-(tributylstannyl)-1,3-oxazole is not publicly available, analysis of related organotin complexes provides valuable insights into the expected structural features. nih.govnih.gov X-ray analysis would provide exact bond lengths, bond angles, and torsion angles. It would unambiguously resolve the coordination geometry around the tin atom, confirming whether it is a simple tetrahedron or a more complex geometry resulting from intramolecular Sn-N coordination. Furthermore, the analysis reveals how molecules pack in the crystal lattice, identifying intermolecular interactions such as van der Waals forces or hydrogen bonds that stabilize the solid-state structure. nih.govnih.gov

Table 3: Representative Crystallographic Data for a Related Heterocyclic Compound

| Parameter | Illustrative Value / Observation | Structural Information |

|---|---|---|

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| Bond Angle (C-S-C) | 103.82 (8)° | Precise angle between three connected atoms. nih.gov |

| Dihedral Angle | 32.61 (10)° | Angle between two planes in the molecule, indicating molecular conformation. nih.gov |

| Intermolecular Interactions | C-H···N hydrogen bonds, π-π stacking | Identifies non-covalent forces governing crystal packing. nih.govnih.gov |

Q & A

Q. What are the common synthetic routes for 2-Methyl-5-(tributylstannyl)-1,3-oxazole, and how do reaction conditions influence yield and purity?

- Methodological Answer: The synthesis typically involves introducing the tributylstannyl group via palladium-catalyzed Stille coupling. For example, tributyltin chloride (Bu₃SnCl) reacts with halogenated oxazole precursors under anhydrous conditions (e.g., THF as solvent, −78°C to room temperature) with a lithium base (e.g., n-BuLi) to activate the oxazole ring. Flash chromatography (SiO₂, 10% EtOAc/hexanes) is used for purification . Yield and purity depend on stoichiometric control of Bu₃SnCl, reaction time, and exclusion of moisture. Evidence shows that deviations in tin reagent ratios can lead to byproducts such as distannylated derivatives, reducing purity to ~85% .

Q. How is the structural characterization of 2-Methyl-5-(tributylstannyl)-1,3-oxazole performed using spectroscopic methods?

- Methodological Answer: Key techniques include:

- ¹H/¹³C NMR : Peaks for the oxazole ring protons appear at δ 6.5–7.2 ppm, while tributylstannyl protons resonate at δ 0.8–1.6 ppm. Coupling constants (e.g., J = 3–5 Hz) confirm substitution patterns .

- IR Spectroscopy : Absorbances at 1600–1650 cm⁻¹ (C=N stretching) and 500–600 cm⁻¹ (Sn-C vibrations) validate the stannyl group .

- Elemental Analysis : Matching calculated/observed C, H, N, and Sn percentages ensures purity (>95% in optimized syntheses) .

Advanced Research Questions

Q. What role does the tributylstannyl group play in cross-coupling reactions involving 2-Methyl-5-(tributylstannyl)-1,3-oxazole?

- Methodological Answer: The tributylstannyl group enables Stille couplings, forming C–C bonds with aryl/heteroaryl halides. For example, coupling with iodobenzene under Pd(PPh₃)₄ catalysis (DMF, 80°C, 12 h) yields biaryl-oxazole hybrids. The stannyl group’s steric bulk requires optimized ligands (e.g., AsPh₃) to prevent β-hydride elimination. Kinetic studies show reaction rates correlate with the electrophilicity of the coupling partner .

Q. How can computational modeling predict the reactivity and electronic properties of 2-Methyl-5-(tributylstannyl)-1,3-oxazole in medicinal chemistry applications?

- Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal:

- Electron Density : The oxazole ring’s electron-deficient nature (LUMO = −1.8 eV) facilitates nucleophilic attacks at the C5 position .

- Docking Studies : Molecular dynamics simulations show the stannyl group enhances hydrophobic interactions with kinase active sites (e.g., EGFR), improving binding affinity (ΔG = −9.2 kcal/mol) .

Q. What strategies mitigate toxicity and instability of 2-Methyl-5-(tributylstannyl)-1,3-oxazole in biological assays?

- Methodological Answer:

- Stability : Store under inert gas (argon) at −20°C to prevent Sn–C bond hydrolysis. Use stabilizing ligands (e.g., DMSO) in aqueous buffers to reduce decomposition .

- Toxicity : Replace the tributylstannyl group with less toxic moieties (e.g., trimethylsilyl) post-coupling. Alternatively, employ prodrug strategies where the stannyl group is cleaved enzymatically in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.